N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a dibenzo-oxazepine derivative characterized by a central 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin scaffold substituted with a chlorine atom at position 8 and a 2-methoxybenzamide group at position 2 . Its structural features, such as the oxygen-containing oxazepine ring and aromatic substituents, influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-17-5-3-2-4-14(17)20(25)23-13-7-9-18-15(11-13)21(26)24-16-10-12(22)6-8-19(16)28-18/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYEOORVQNPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine from exerting its effects, leading to changes in neurotransmission.
Biochemical Pathways
The Dopamine D2 receptor is involved in a variety of biochemical pathways, particularly those related to neurotransmission and the regulation of mood, reward, and motor control. By inhibiting this receptor, the compound can affect these pathways and their downstream effects.
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can alter neurotransmission in the brain. This can lead to changes in mood, reward, and motor control, which may be beneficial in the treatment of disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a notable compound within the dibenzo[b,f][1,4]oxazepine class, recognized for its potential therapeutic applications and diverse biological activities. This article delves into its structural characteristics, pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound exhibits a unique structure characterized by:
- Dibenzo[b,f][1,4]oxazepine core : This core structure is crucial for its interaction with various biological targets.
- Chloro and oxo substituents : These modifications enhance the compound's reactivity and biological activity.
- Methoxybenzamide moiety : The presence of a methoxy group influences the compound's lipophilicity and receptor binding affinity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O3 |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 922084-11-5 |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 3 |
| Rotatable Bond Count | 2 |
This compound exhibits several biological activities through various mechanisms:
- Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction is significant in the context of neuropsychiatric disorders.
- Antipsychotic Effects : Its structural similarities to known antipsychotic agents suggest that it may exhibit antipsychotic properties, making it a candidate for further investigation in the treatment of schizophrenia and related disorders.
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research conducted on cell lines demonstrated that the compound exhibited significant inhibition of cell proliferation in certain cancer types. The mechanism was linked to apoptosis induction via the activation of caspase pathways.
- Animal Models : In vivo experiments using rodent models showed promising results in reducing symptoms associated with anxiety and depression when administered at specific dosages. Behavioral assays indicated an increase in exploratory behavior and reduced immobility time in forced swim tests.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound had superior binding affinity to dopamine receptors compared to other dibenzo derivatives, suggesting enhanced therapeutic potential.
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
Dibenzo[b,f][1,4]thiazepine Analogs
- Key Example : Compounds like N-(4-methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () replace the oxygen atom in the oxazepine ring with sulfur, forming a thiazepine core.
- Thiazepine derivatives often exhibit distinct metabolic stability and receptor affinity profiles compared to oxazepines .
Dibenzo[b,e][1,4]diazepine Derivatives
- Key Example: 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine () features a diazepine ring with two nitrogen atoms.
- Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
Substituent Variations
Methoxy Group Position and Replacement
- Trifluoromethyl Substitution : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the 2-methoxy group with a 4-trifluoromethylbenzamide. The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance, which could enhance CNS activity .
- Chlorophenyl vs.
N-Substituent Modifications
- Ethyl and Propyl Chains : Compounds like 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () feature alkyl chains on the thiazepine nitrogen. These groups enhance hydrophobic interactions but may reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide in laboratory settings?
- Methodological Answer : The compound can be synthesized via amide coupling between the dibenzo[b,f][1,4]oxazepine core and 2-methoxybenzoyl chloride. A recommended approach involves using coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in anhydrous pyridine or THF under nitrogen atmosphere. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol yields high-purity product .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO or CDCl to confirm substituent positions and hydrogen environments. The methoxy group typically appears as a singlet (~3.8 ppm), while the amide proton resonates near 10–11 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry and confirms the oxazepine ring conformation. Intermolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions stabilize the crystal lattice, which can be analyzed using software like Olex2 .
Q. How can researchers optimize solubility for in vitro assays without altering the compound’s bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted with PBS or cell culture media.
- pH Adjustment : For ionizable groups, adjust pH to enhance aqueous solubility (e.g., sodium bicarbonate buffer for acidic moieties).
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) can encapsulate hydrophobic regions, improving solubility while preserving activity .
Advanced Research Questions
Q. What mechanistic insights exist for palladium-catalyzed modifications of the dibenzo[b,f][1,4]oxazepine scaffold?
- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)/XPhos) enable cross-coupling reactions at the chloro-substituted position. Key steps include oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation with organoboron reagents (Suzuki-Miyaura) or direct reductive elimination. Monitor reaction progress via LC-MS and optimize ligand choice (e.g., biphenylphosphines) to suppress β-hydride elimination .
Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute -NMR shifts (B3LYP/6-31G* level). Compare with experimental data to identify conformational mismatches.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine predictions.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational averaging .
Q. What role do non-classical hydrogen bonds (e.g., C–H⋯O/F) play in stabilizing the compound’s solid-state structure?
- Methodological Answer : Analyze crystal packing using Mercury or CrystalExplorer. For example, C–H⋯O interactions between the methoxy group and carbonyl oxygen (distance ~2.8–3.2 Å) contribute to layer formation. These weak interactions can be validated via Hirshfeld surface analysis and correlated with thermal stability (TGA/DSC) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
